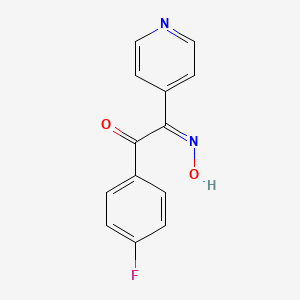
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a hydroxyimino group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone typically involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- (2Z)-1-(4-chlorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
- (2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
- (2Z)-1-(4-methylphenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Uniqueness
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
特性
分子式 |
C13H9FN2O2 |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12- |
InChIキー |
AKUAGNWRWWYKEU-VBKFSLOCSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


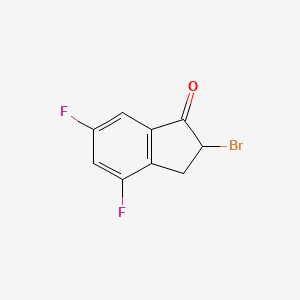
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

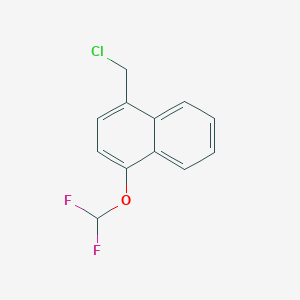
![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)


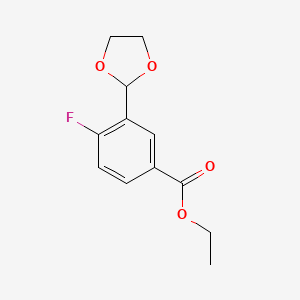
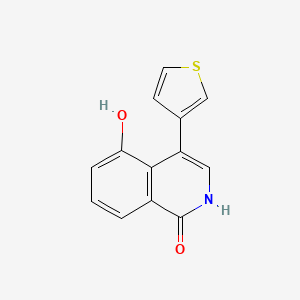
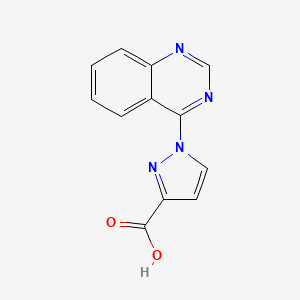
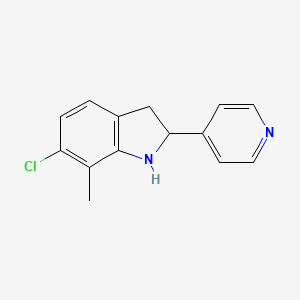
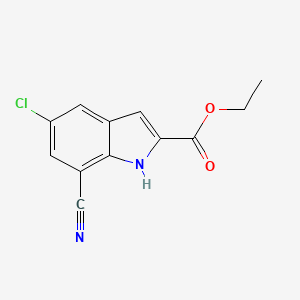
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

